molecular formula C7H12ClF2N B13559812 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride

2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride

Cat. No.: B13559812
M. Wt: 183.63 g/mol
InChI Key: KXIWJJWUJNMKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride is a bicyclic compound characterized by the presence of two fluorine atoms and an amine group. This compound has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by the introduction of an amine group. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available bicyclic compounds. The process includes fluorination, amination, and subsequent purification steps to obtain the hydrochloride salt form. The production is typically carried out in batch reactors with stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bicyclic compounds

Scientific Research Applications

2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects due to its unique chemical properties.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

  • 7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride
  • 2,2-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride

Comparison: 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride is unique due to the position of the fluorine atoms and the amine group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to its analogs, it may exhibit different reactivity and biological activity, highlighting its potential for diverse applications .

Properties

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

IUPAC Name

2,2-difluorobicyclo[4.1.0]heptan-7-amine;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-1-2-4-5(7)6(4)10;/h4-6H,1-3,10H2;1H

InChI Key

KXIWJJWUJNMKNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2N)C(C1)(F)F.Cl

Origin of Product

United States

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